Anthracene green

Description

Historical Trajectory and Current Significance of Anthracene (B1667546) Scaffolds in Chemical Research

The journey of anthracene began in 1832 when it was first isolated from coal tar by the French chemists Jean-Baptiste Dumas and Auguste Laurent. frontiersin.org Initially, its applications were primarily in the synthesis of dyes, most notably alizarin. frontiersin.orgnist.gov The fundamental three-fused-benzene-ring structure of anthracene, with its extended π-conjugated system, intrigued chemists, leading to extensive studies of its chemical reactivity and physical properties. Current time information in Orange County, US.restek.com

In contemporary chemical research, anthracene scaffolds are of paramount importance. They serve as fundamental building blocks in the synthesis of a wide array of complex organic molecules and advanced materials. epa.govcutm.ac.innih.gov The rigid, planar structure of the anthracene core provides a robust framework for constructing materials with tailored electronic and optical properties. nih.gov Researchers continue to explore novel methods for synthesizing substituted anthracenes, employing techniques like transition metal-catalyzed cross-coupling reactions to create derivatives with specific functionalities. epa.govcutm.ac.in These synthetic advancements have broadened the scope of anthracene chemistry, enabling the development of materials for a new generation of technologies. cutm.ac.in

Interdisciplinary Relevance of Anthracene Derivatives in Contemporary Science

The influence of anthracene derivatives extends far beyond traditional chemistry, permeating a multitude of scientific fields. Their exceptional photoluminescence and charge transport capabilities have made them indispensable in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. restek.combeilstein-journals.orglgcstandards.comresearchgate.net Anthracene-based compounds are prized for their ability to emit light across the visible spectrum, with specific derivatives exhibiting strong green or blue fluorescence, a critical feature for display technologies. beilstein-journals.orgresearchgate.net

In the environmental context, anthracene is a subject of study as a polycyclic aromatic hydrocarbon (PAH), a class of compounds that are byproducts of incomplete combustion of organic materials. chemeo.comchemicalbook.comepa.gov Its presence in the environment, primarily from sources like coal tar, creosote, and engine exhaust, necessitates research into its environmental fate and behavior. chemicalbook.comtpsgc-pwgsc.gc.ca Scientists are investigating methods for the detection and remediation of anthracene and other PAHs in soil and water. youtube.comhealth.state.mn.us

Furthermore, anthracene derivatives have found applications in the biomedical field as fluorescent probes for bioimaging and as potential therapeutic agents. Current time information in Orange County, US.wordpress.comrroij.com Their ability to intercalate with DNA and their photochemical properties are being explored for applications in photodynamic therapy and as chemosensors. Current time information in Orange County, US. The versatility of the anthracene scaffold continues to inspire interdisciplinary research, driving innovation in electronics, environmental science, and medicine.

Data on Anthracene and its Derivatives

The following table summarizes key properties of anthracene, often referred to synonymously by terms such as "Green Oil" due to the potential greenish-yellow hue of impure samples. nist.govrestek.comepa.govcutm.ac.innih.govlgcstandards.comchemeo.comepa.govnist.govparchem.com

| Property | Value |

| IUPAC Name | Anthracene |

| CAS Number | 120-12-7 |

| Molecular Formula | C₁₄H₁₀ |

| Molar Mass | 178.23 g/mol |

| Appearance | Colorless to pale yellow or green solid |

| Melting Point | 215-218 °C |

| Boiling Point | 340 °C |

| Solubility in water | 0.045 mg/L at 25 °C |

Applications of Selected Anthracene Derivatives

The table below highlights the applications of specific anthracene derivatives in advanced materials.

| Derivative Name | Application |

| 9,10-Diphenylanthracene | Blue light emitter in OLEDs |

| 2,2'-Bianthracene | Green fluorescent OLEDs, Organic semiconductor in OFETs |

| Substituted Anthracene Diamines | Highly efficient green fluorescent dopants in OLEDs |

Structure

2D Structure

3D Structure

Properties

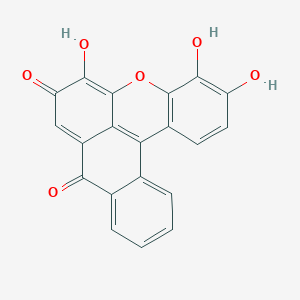

IUPAC Name |

5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVCQGOMARIMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Anthracene and Functionalized Derivatives

Classical and Contemporary Approaches in Anthracene (B1667546) Core Construction

Classical organic reactions have historically provided pathways to the anthracene core, and many contemporary methods build upon these foundations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and has been utilized in the synthesis of anthracene frameworks. While often applied to functionalize pre-existing anthracene systems, it can also be integral to constructing the core itself, particularly when involving specific diene and dienophile combinations that lead to the fused aromatic system orientjchem.orgresearchgate.net. For example, zinc iodide-catalyzed Diels-Alder reactions followed by oxidation have been employed in the synthesis of anthraquinone (B42736) derivatives beilstein-journals.org.

Friedel-Crafts reactions, both alkylation and acylation, are cornerstone methods for forming carbon-carbon bonds in aromatic systems and are frequently employed in the synthesis of anthracene derivatives. Lewis acid catalysts such as zinc bromide (ZnBr2), boron trifluoride monohydrate (BF3·H2O), and sulfuric acid (H2SO4) are commonly used.

Alkylation with Aldehydes: The Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes has proven to be an efficient route. For instance, Kodomari and coworkers demonstrated the synthesis of 9,10-diarylanthracenes from arenes and aromatic aldehydes using acetyl bromide in the presence of silica (B1680970) gel-supported zinc bromide beilstein-journals.orgbeilstein-journals.orgnih.gov. This method allows for the formation of triarylmethanes as intermediates, which can then be cyclized to form anthracene derivatives beilstein-journals.orgbeilstein-journals.org.

Intramolecular Cyclization: Friedel-Crafts intramolecular cyclization is a critical step in many synthetic sequences. For example, a sequence involving palladium-catalyzed intermolecular acylation followed by sulfuric acid-promoted intramolecular Friedel-Crafts cyclization has been used to prepare substituted anthraquinones beilstein-journals.orgnih.govfrontiersin.org. Similarly, zinc iodide-catalyzed Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization have also been reported for the synthesis of anthraquinone derivatives beilstein-journals.orgbeilstein-journals.org.

Intramolecular cyclization encompasses a variety of methods that form the anthracene core by cyclizing a single molecule. These pathways often involve acid catalysis or specific metal-mediated steps.

Bradsher-Type Reactions: Variations of the Bradsher-type reaction, which typically involves the cyclization of diarylmethanes, are important for constructing anthracene skeletons beilstein-journals.orgbeilstein-journals.org. Indium catalysts, such as In(OTf)3, have been successfully employed in reductive-dehydration intramolecular cycloaromatization reactions to synthesize substituted anthracenes from 2-benzylic aromatic aldehydes or ketones beilstein-journals.org.

Metal-Catalyzed Cyclizations: Palladium catalysis plays a significant role in intramolecular cyclizations. For example, the palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives has been used to synthesize dibenzo[a,h]anthracenes beilstein-journals.orgnih.govfrontiersin.org. Gold(I) chloride (AuCl) has also been utilized for the intramolecular double cyclization of terphenyl compounds to yield halogenated dibenzo[a,h]anthracenes beilstein-journals.org.

Transition Metal-Catalyzed Syntheses of Anthracene Frameworks

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including anthracene derivatives, offering enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Palladium catalysis is exceptionally versatile for forming carbon-carbon bonds, making it indispensable for constructing anthracene frameworks through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction, involving the coupling of aryl halides or triflates with arylboronic acids, is widely used to assemble substituted anthracenes. For instance, 9,10-dibromoanthracene (B139309) can be coupled with arylboronic acids using palladium catalysts like (dppf)PdCl2 or Pd(OAc)2/PPh3 to yield 9,10-diarylanthracenes beilstein-journals.orgnih.govresearchgate.nettandfonline.comacs.org. This method has also been applied to synthesize indenyl anthracenes and benz[a]anthracenes beilstein-journals.orgnih.govtandfonline.com.

C-H Activation and Cyclization: Palladium(II)-catalyzed tandem transformations involving C-H activation have emerged as efficient routes. For example, a strategy employing palladium(II) to catalyze a tandem reaction of diphenyl carboxylic acids with acrylates, involving carboxyl-directed C–H alkenylation, secondary C–H activation, intramolecular C–C-bond formation, and decarboxylative aromatization, has been developed to generate substituted anthracene derivatives beilstein-journals.orgnih.govfrontiersin.orgresearchgate.net.

Beyond palladium, other transition metals like indium and rhenium offer unique catalytic capabilities for anthracene synthesis.

Indium(III) Catalysis: Indium(III) triflate (In(OTf)3) has been employed in the synthesis of substituted anthracenes via reductive-dehydration intramolecular cycloaromatization beilstein-journals.org. Indium(III) chloride (InCl3) has also been utilized in multicomponent reactions for the synthesis of dibenzo[a,h]anthracene-12,13-diones from 2-hydroxy-1,4-naphthoquinone, β-naphthol, and aromatic aldehydes beilstein-journals.org. Furthermore, In(OTf)3 catalyzes the direct arylation of 3-diazooxindoles with anthracenes to form 3-anthracenyloxindoles rsc.org.

Rhenium Catalysis: Rhenium complexes, such as [ReBr(CO)3(thf)]2, have been used in the synthesis of multisubstituted aromatic compounds through C-C single-bond cleavage and subsequent aromatization reactions involving β-keto esters and alkynes nih.gov. Rhenium catalysts also facilitate deoxygenative aromatization of oxabicyclic dienes and formal cycloaddition reactions of 1,3-dicarbonyl compounds with alkynes, leading to aromatic products researchgate.netacs.org.

Compound List

Anthracene

9,10-Diarylanthracenes

Triarylmethanes

Substituted Anthracenes

Anthraquinones

Dibenzo[a,j]anthracenes

Dibenzo[a,h]anthracenes

Benz[a]anthracenes

Indenones

Indenyl Anthracenes

9,10-Dibromoanthracene

Arylboronic acids

Diphenyl carboxylic acids

Acrylates

(Z,Z)-p-Styrylstilbenes

Terphenyl compounds

3-Diazooxindoles

3-Anthracenyloxindoles

3-Carbazolyloxindoles

2-Benzylic aromatic aldehydes/ketones

Aromatic aldehydes

Arene

β-keto esters

Alkynes

Olefins

1,3-Dicarbonyl compounds

2-Hydroxy-1,4-naphthoquinone

β-Naphthol

Halogenated dibenzo[a,h]anthracenes

Oxabicyclic dienes

Rhodium-Catalyzed Oxidative Benzannulation

Rhodium-catalyzed oxidative benzannulation has emerged as a powerful strategy for constructing substituted anthracene frameworks nih.govfrontiersin.orgbeilstein-journals.orgnih.govresearchgate.net. This methodology typically involves the reaction of N-adamantoyl-1-naphthylamines with internal alkynes in the presence of a rhodium precatalyst, such as [Cp*RhCl₂]₂, and an oxidant, commonly copper(II) acetate (B1210297) (Cu(OAc)₂) nih.govfrontiersin.orgbeilstein-journals.orgnih.govresearchgate.net. These reactions often proceed under thermal conditions, frequently in solvents like N,N-dimethylformamide (DMF), to yield highly substituted anthracenes nih.govfrontiersin.orgnih.gov. This approach facilitates the formation of C-C bonds through dual C-H bond activation, offering a direct route to complex aromatic systems nih.gov.

Another significant rhodium-catalyzed approach involves the oxidative coupling of arylboronic acids with alkynes, leading to the formation of substituted naphthalene (B1677914) and anthracene derivatives nih.govfrontiersin.orgbeilstein-journals.org. These methods are valued for their efficiency and regioselectivity in building intricate polycyclic aromatic structures.

Table 1: Rhodium-Catalyzed Oxidative Benzannulation Reactions

| Reaction Type | Catalyst Precursor | Oxidant | Key Reactants | Solvent | Product Type | Citation(s) |

| Oxidative Benzannulation of N-adamantoyl-1-naphthylamines with internal alkynes | [Cp*RhCl₂]₂ | Cu(OAc)₂ | N-adamantoyl-1-naphthylamines, Internal alkynes | DMF | Substituted anthracenes | nih.govfrontiersin.orgnih.govresearchgate.net |

| Oxidative Coupling of Arylboronic Acids with Alkynes | Rhodium catalyst | Cu(OAc)₂ | Arylboronic acids, Alkynes | N/A | Substituted naphthalene and anthracene derivatives | nih.govfrontiersin.orgbeilstein-journals.org |

Role of Ligands in Catalytic Efficiency and Selectivity

Phosphine (B1218219) ligands have historically been foundational in transition metal catalysis, and their tunable electronic and steric properties allow for fine-tuning of catalyst activity and selectivity in anthracene synthesis nih.govfrontiersin.orgresearchgate.net. For instance, bulky and electron-rich phosphines like SPhos and XPhos have been instrumental in enabling the efficient synthesis of sterically hindered anthracene derivatives, particularly in palladium-catalyzed cross-coupling reactions nih.govfrontiersin.org.

N-heterocyclic carbenes (NHCs) have also emerged as potent alternatives to phosphine ligands, demonstrating broad applicability and often enhancing catalytic performance under milder conditions nih.govfrontiersin.orgresearchgate.net. The strategic use of these ligands is key to developing more robust and selective catalytic systems for the synthesis of diverse anthracene structures.

Table 2: Ligands in Rhodium-Catalyzed Anthracene Synthesis

| Ligand Class | Specific Examples (Contextual) | Role in Catalysis | Citation(s) |

| Phosphines | SPhos, XPhos | Modulate reactivity, selectivity, efficiency | nih.govfrontiersin.orgresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | N/A | Enhance performance, enable milder conditions | nih.govfrontiersin.orgresearchgate.net |

Green Chemistry Approaches in Anthracene Synthesis

The principles of green chemistry are increasingly being integrated into anthracene synthesis to minimize environmental impact, reduce waste, and enhance safety.

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for anthracene and its derivatives focuses on maximizing atom economy, minimizing the use of hazardous substances, and employing milder reaction conditions nih.govfrontiersin.orgresearchgate.netmlsu.ac.in. Strategies such as C-H bond activation are crucial, as they bypass the need for pre-functionalized starting materials, thereby simplifying synthetic pathways and reducing waste generation nih.govfrontiersin.orgresearchgate.net. Transition metal catalysis, utilizing metals like palladium and rhodium, plays a pivotal role in enabling these efficient and versatile approaches to constructing complex anthracene scaffolds nih.govfrontiersin.orgresearchgate.net. Furthermore, solvent-free reactions, such as the mixing and grinding of reactants, represent an ideal green approach, offering quantitative yields in minutes at room temperature for certain condensation reactions researchgate.net.

Table 3: Sustainable Synthetic Routes for Anthracene

| Route Type | Key Features/Benefits | Citation(s) |

| C-H Bond Activation | Simplifies pathways, reduces pre-functionalization, minimizes waste | nih.govfrontiersin.orgresearchgate.net |

| Transition Metal Catalysis (e.g., Pd, Rh) | Efficient, versatile, selective formation of substituted anthracenes | nih.govfrontiersin.orgresearchgate.net |

| Solvent-Free Condensation (e.g., Grinding) | High yields, rapid reactions, room temperature, reduced waste | researchgate.net |

Solvent Selection and Optimization in Green Anthracene Chemistry

Solvents constitute a significant portion of waste and environmental impact in chemical processes, making their selection critical for green chemistry nih.gov. The ideal green solvents are biodegradable, possess low toxicity, are easily recyclable, and have high boiling points, while being non-miscible with water nih.gov.

Table 4: Green Solvent Examples in Anthracene Chemistry

| Solvent Type | Advantages | Applications/Considerations in Anthracene Chemistry | Citation(s) |

| Water | Non-toxic, readily available | Limited chemical compatibility | kahedu.edu.innih.gov |

| Ionic Liquids (ILs) | Non-volatile, tunable polarity, recyclable | Potential for catalyst immobilization/recycling | kahedu.edu.innih.gov |

| Supercritical Fluids | Non-flammable, non-toxic (e.g., SC-CO₂, SC water) | Used in synthesis, nanomaterials fabrication | kahedu.edu.innih.gov |

| Bio-based Solvents | Derived from renewable resources | Emerging alternatives | mcpherson.edukahedu.edu.in |

| Solvent-Free | Eliminates solvent waste | Grinding, solid-state reactions | researchgate.net |

Microfluidic Techniques for Environmentally Benign Synthesis of Anthracene-Based Polymers

Microfluidic techniques offer a promising avenue for the environmentally benign synthesis of anthracene-based polymers, providing enhanced control, reproducibility, and automation while minimizing reagent and solvent consumption primescholars.commdpi.com. Droplet-based microfluidic reactors are particularly valuable for the controlled synthesis of functional materials where reaction conditions significantly influence properties primescholars.com.

Techniques such as microfluidic-controlled multistep thermal-polymerization by Capillary-Furnace under LED irradiation (TPCFL) have been employed for the synthesis of anthracene-based microporous polymers (AMPs) primescholars.com. These methods allow for precise control over polymer architecture and properties primescholars.com. Furthermore, anthracene moieties can be incorporated into polymer side groups to enable dynamic cross-linking, which can be triggered by stimuli such as UV irradiation, leading to photo-reversible or thermo-degradable networks acs.orgacs.org. Microfluidic devices can also be utilized to create catalyst-loaded microparticles, such as palladium-loaded microparticles, which can serve as microreaction vessels for continuous catalytic processes like Suzuki-Miyaura cross-coupling, further enhancing efficiency and reducing waste ncsu.edu.

Table 5: Microfluidic Synthesis of Anthracene-Based Polymers

| Microfluidic Technique | Polymer Type | Key Advantages | Applications | Citation(s) |

| Microfluidic Controlled Multistep Thermal-Polymerization (TPCFL) | Anthracene-based microporous polymers (AMPs) | Improved product control, reproducibility, automation, reduced reagent/solvent use | Synthesis of functional polymers, H₂ storage materials | primescholars.com |

| Incorporation of Anthracene Moieties | Functionalized polymers | Dynamic cross-linking (photo-reversible, thermo-degradable) | Smart materials, self-healing polymers, controlled release systems | acs.orgacs.org |

| Microfluidic Synthesis of Catalyst-Loaded Microparticles | N/A (e.g., Pd-loaded PHMS microparticles) | Efficient reaction control, catalyst recovery, continuous flow processes | Catalysis (e.g., Suzuki-Miyaura cross-coupling), microreaction vessels | ncsu.edu |

Elucidating Photophysical and Spectroscopic Properties of Anthracene Derivatives with Green Emission Potential

Fundamental Luminescence Mechanisms in Anthracene (B1667546) Systems

The luminescence of anthracene derivatives arises from the transition of electrons between electronic states. Understanding these mechanisms is key to designing materials with specific emissive properties.

Anthracene itself typically emits in the blue region of the spectrum, with a fluorescence quantum yield of about 30% chalmers.sersc.org. However, substitution at the 9 and 10 positions can lead to a substantial increase in fluorescence quantum yield, with derivatives like 9,10-dimethylanthracene (B165754) exhibiting yields around 70% chalmers.sersc.org. Many substituted anthracenes can emit in the green region, often due to structural modifications that induce larger molecular distortions or promote specific intermolecular interactions d-nb.inforsc.orgrsc.orgacs.orgresearchgate.netrsc.orgnih.gov. For instance, a julolidine-fused anthracene derivative (J-A) exhibits green light emission with a maximum emission wavelength (λem) of 518 nm and a quantum yield (Φ) of 0.55, a significant shift from the blue emission of unsubstituted anthracene rsc.org. In some cases, solid-state emission can be shifted to the green region due to π-π interactions between anthracene units, leading to excimer formation rsc.orgrsc.orgresearchgate.net. Phosphorescence, a slower emission process involving a spin-forbidden transition from a triplet excited state to the ground state, is less commonly the primary mechanism for green emission in many anthracene derivatives, though it can be relevant in specific contexts, such as triplet-triplet annihilation upconversion systems researchgate.net.

Excimer (excited dimer) and exciplex (excited complex) formation are crucial mechanisms that can lead to red-shifted and broadened emission, often in the green to yellow regions. These phenomena occur when two molecules in an excited state interact closely, forming a transient, lower-energy emissive species mdpi.comacs.orgresearchgate.netresearchgate.netacs.org. In the solid state, specific intermolecular packing arrangements, such as discrete face-to-face or face-to-edge stacking of anthracene moieties, can promote excimer formation and lead to efficient green emission rsc.orgresearchgate.netacs.org. For example, certain anthracene derivatives with specific linker lengths can form dimers with π-π interactions, resulting in green emission in the solid state researchgate.net. The dynamics of excimer formation involve the close proximity and favorable orientation of interacting molecules, often influenced by crystal packing or aggregation rsc.orgmdpi.comacs.orgacs.org. Studies have shown that excimer formation can be responsible for green emission in various anthracene systems, with emission peaks observed around 525 nm for some excimers rsc.org. The formation of T-shaped excimers in aqueous solutions has also been reported, leading to green emission at 515 nm with a long fluorescence lifetime nih.gov.

The fluorescence quantum yield (Φf) is a critical parameter indicating the efficiency of fluorescence emission. For unsubstituted anthracene, the quantum yield in solution is around 0.36 omlc.org. However, substituted anthracene derivatives can exhibit significantly higher quantum yields. For instance, 9,10-dimethylanthracene has a fluorescence quantum yield of approximately 0.70 chalmers.sersc.org. A julolidine-fused anthracene derivative (J-A) shows a quantum yield of 0.55 for its green emission rsc.org. In some solid-state applications, quantum yields can be even higher; for example, one study reported a quantum yield of 0.37 for a green-emissive anthracene-based molecule in the solid state researchgate.net. Other derivatives have demonstrated high fluorescence quantum yields, some reaching up to 95% in solution and solid states, particularly those functionalized with phosphine (B1218219) oxide groups acs.org. The quantum yield is highly dependent on the specific substituents, the solvent, and the aggregation state of the molecule acs.orgresearchgate.netrsc.orgcore.ac.ukicmab.es.

Advanced Spectroscopic Probes for Electronic Structure and Excited States

Advanced spectroscopic techniques are essential for probing the intricate details of excited states and electronic structures, providing insights into the mechanisms governing luminescence and photoreactivity.

Time-resolved fluorescence spectroscopy, particularly time-correlated single-photon counting (TCSPC), allows for the measurement of fluorescence lifetimes, which are indicative of the excited-state dynamics. Anthracene derivatives can exhibit multiple fluorescence lifetimes due to different emissive species or processes. For example, some 2-methoxy-substituted anthracene derivatives show dual emission lifetimes, attributed to interconverting emissive species related to the s-cis and s-trans conformations around the exocyclic C2-O bond nih.gov. In studies of excimer formation, time-resolved fluorescence can reveal longer lifetimes associated with the excimer species compared to the monomer nih.govrsc.org. For instance, a T-shaped excimer in aqueous solution showed a lifetime of approximately 25 ns, significantly longer than typical monomer lifetimes nih.gov. In other cases, fluorescence lifetimes for anthracene monomers are reported in the range of 5–11 ns nih.govomlc.orgscispace.com, while excimer lifetimes can extend to tens or even hundreds of nanoseconds in the solid state rsc.org. Time-resolved techniques are also crucial for understanding the kinetics of excimer formation and decay, providing insights into the environmental factors influencing these processes mdpi.comrsc.orgrsc.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and monitoring chemical reactions, including photoreactions. For anthracene derivatives, NMR can be used to study photodimerization processes, which are common photoreactions for anthracenes scispace.commdpi.comresearchgate.netresearchgate.net. By analyzing changes in NMR spectra upon UV irradiation, researchers can identify the formation of dimers and study the kinetics of these reactions. For instance, NMR can distinguish between homodimers (formed from two identical anthracene molecules) and heterodimers (formed from different anthracene molecules) in a mixture mdpi.comresearchgate.net. Furthermore, NMR can provide information about the conformation of molecules in their ground and excited states, which is crucial for understanding structure-property relationships, including those related to luminescence nih.govscispace.comscispace.com. For example, NMR studies can reveal changes in molecular conformation upon excitation or interaction with other molecules, providing insights into the mechanisms behind altered photophysical properties.

UV-Vis Absorption Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by anthracene derivatives is primarily governed by π-π* electronic transitions within the conjugated π-system of the anthracene core and any appended substituents. The absorption spectra typically exhibit characteristic peaks in the ultraviolet region, corresponding to the S₀ → S₁ transitions of the anthracene moiety. For unsubstituted anthracene, these transitions occur between 325-425 nm. The introduction of various substituents can lead to bathochromic (red) shifts in the absorption spectra, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, fusing a julolidine (B1585534) moiety to anthracene results in a red-shifted maximum absorption of 450 nm, compared to unsubstituted anthracene. Electron-withdrawing groups, such as an aldehyde group, can also cause a larger Stokes shift, suggesting a significant difference between the electronic ground and excited states due to expanded conjugation and a lowered HOMO-LUMO gap. The nature and position of substituents significantly influence these electronic transitions and, consequently, the absorption profiles.

X-ray Crystallography and Solid-State Photoluminescence Analysis

Understanding the solid-state behavior of anthracene derivatives is crucial for their application in solid-state devices and for correlating molecular structure with photophysical properties. X-ray crystallography provides detailed insights into the molecular and crystal packing arrangements, including intermolecular distances and π-π stacking interactions. These interactions can significantly influence photoluminescence (PL) properties; for example, strong π-π interactions can lead to fluorescence self-quenching.

Studies have shown that the crystalline packing of anthracene derivatives can be modulated by substituents, affecting solid-state emission. For instance, bulky substituents at the 9 and 10 positions can disrupt close π-π stacking, potentially enhancing photostability and solid-state emission. While unsubstituted anthracene exhibits a fluorescence quantum yield of approximately 30% in solution, certain 9,10-disubstituted derivatives can achieve significantly higher quantum yields, sometimes exceeding 90% in the blue-green region. The solid-state emission of some anthracene derivatives can differ from their solution-state emission, with herringbone crystal structures often associated with red-shifted solid-state emission compared to solution. Furthermore, the formation of excimers in the solid state, often facilitated by inclusion complexes with cyclodextrins, can lead to longer fluorescence lifetimes and enhanced quantum yields.

Structure-Property Relationships Governing Tunable Emission (Blue to Green Spectral Regions)

The emission color of anthracene derivatives can be effectively tuned across the blue to green spectral regions by strategically modifying their molecular structures. This tunability arises from the influence of substituents on the electronic structure, particularly the HOMO-LUMO energy gap and the nature of the excited states.

For example, the fusion of electron-donating groups, such as julolidine, to the anthracene core can lead to red-shifted absorption and emission, shifting the emission towards the green region (e.g., 518 nm) with a high quantum yield. Similarly, incorporating electron-withdrawing groups, like an aldehyde, can expand conjugation and lower the HOMO-LUMO gap, resulting in larger Stokes shifts and potentially influencing emission color. The nature of substituents at the 9 and 10 positions is particularly critical. For instance, phenyl and thiophene (B33073) substituents can alter fluorescence quantum yields, with thiophene derivatives sometimes showing decreased quantum yields but emission tails extending further into the red. Derivatives with electron-withdrawing perfluorobenzyl groups have shown enhanced fluorescence quantum yields and red-shifted emission, contributing to deep blue fluorescence. The presence of donor-acceptor (D-A) moieties can lead to charge-transfer (CT) states, which, depending on solvent polarity and rigidity, can result in solvatofluorochromism and large Stokes shifts.

Mechanoluminescence Phenomena in Anthracene Derivatives

Mechanoluminescence (ML), including triboluminescence (TL) and piezoluminescence, refers to the emission of light from a material upon mechanical stress. Anthracene derivatives have been investigated for their mechanoluminescent properties, with some exhibiting bright blue or green ML. The phenomenon is often linked to the mechanical deformation or fracture of crystals, leading to the generation of charged fragments and subsequent electronic discharges that excite molecules.

Research has shown that the mechanoluminescent properties of anthracene derivatives are sensitive to structural modifications and crystal packing. For instance, introducing specific substituents can adjust the packing modes and intermolecular interactions, which are considered crucial factors for ML activity. BN, a simple anthracene derivative with a boric acid ester, exhibited bright blue ML, while a derivative with a nitrobenzene (B124822) group (BO) showed weak green ML, and others with formyl or diphenylamine (B1679370) units displayed no ML. The mechanism often involves the disruption of π-π stacking, which can enhance ML efficiency. Furthermore, p-extended anthracene adducts can exhibit higher luminescent quantum yields compared to regular anthracene, making them suitable mechanophores for detecting ultrasonic stimulation. The ability to tune ML color and intensity through molecular design makes these compounds promising for applications such as damage sensors.

Compound List

Anthracene (ANTH)

9-(4-phenyl)anthracene (1)

9-(4-phenylethynyl)-anthracene (2)

9,10-bis(phenylethynyl)anthracene (B116448) (3)

9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene

4-(10-phenylanthracene-9-yl)pyridine

4-(10-phenylanthracene-9-yl)benzonitrile

Julolidine-fused anthracene derivative (J-A)

DBMA

DAA

9-anthracenecarboxylic acid

Esters of 9-anthracenecarboxylic acid

9,10-bis(perfluorobenzyl)anthracene (9,10-ANTH(BnF)2)

9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes (DPPPEAs)

9AnGlyEt

9AnB

9AnPh

BN (anthracene and boric acid ester)

BO (BN with nitrobenzene group)

BE (BN with formyl unit)

BB (BN with diphenylamine unit)

Anthracene-maleimide mechanophore

Dimeric anthracene derivatives

1,2-dioxetane (B1211799) moiety-containing compounds

Coumarin derivatives

2,6-DPA

1,4-anthracene dicarboxylic acid (1,4-ADCA)

2,6-anthracene dicarboxylic acid (2,6-ADCA)

9,10-anthracene dicarboxylic acid (9,10-ADCA)

AVZ (Anthracene-derived luminogen)

9,10-bis(phenylethynyl)anthracene (BPEA)

9,10-ANTH(X)2 (where X is F, CF3, C6F5, C8F17)

9,10-ANTH(Ph)2

9,10-ANTH(F)2

9,10-ANTH(CF3)2

9,10-ANTH(C6F5)2

9,10-ANTH(C8F17)2

9,10-diarylanthracenes

14H-bisbenzothieno[3,2-b:2',3'-h]carbazole derivatives

Anthracene-9-aldehyde

4-hydroxy benzoic acid hydrazide3.2.3. UV-Vis Absorption Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by anthracene derivatives is primarily governed by π-π* electronic transitions within the conjugated π-system of the anthracene core and any appended substituents. The absorption spectra typically exhibit characteristic peaks in the ultraviolet region, corresponding to the S₀ → S₁ transitions of the anthracene moiety. For unsubstituted anthracene, these transitions occur between 325-425 nm. The introduction of various substituents can lead to bathochromic (red) shifts in the absorption spectra, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, fusing a julolidine moiety to anthracene results in a maximum absorption of 450 nm, a red-shift of about 70 nm compared to unsubstituted anthracene. Electron-withdrawing groups, such as an aldehyde group, can also cause a larger Stokes shift, suggesting a significant difference between the electronic ground and excited states due to expanded conjugation and a lowered HOMO-LUMO gap. The nature and position of substituents significantly influence these electronic transitions and, consequently, the absorption profiles. For example, the conjugation in tetracene, with four phenyl rings, leads to absorption in the 400–500 nm range.

X-ray Crystallography and Solid-State Photoluminescence Analysis

Understanding the solid-state behavior of anthracene derivatives is crucial for their application in solid-state devices and for correlating molecular structure with photophysical properties. X-ray crystallography provides detailed insights into the molecular and crystal packing arrangements, including intermolecular distances and π-π stacking interactions. These interactions can significantly influence photoluminescence (PL) properties; for example, strong π-π interactions can lead to fluorescence self-quenching.

Studies have shown that the crystalline packing of anthracene derivatives can be modulated by substituents, affecting solid-state emission. For instance, bulky substituents at the 9 and 10 positions can disrupt close π-π stacking, potentially enhancing photostability and solid-state emission. While unsubstituted anthracene exhibits a fluorescence quantum yield of approximately 30% in solution, certain 9,10-disubstituted derivatives can achieve significantly higher quantum yields, sometimes exceeding 90% in the blue-green region. The solid-state emission of some anthracene derivatives can differ from their solution-state emission, with herringbone crystal structures often associated with red-shifted solid-state emission compared to solution. Furthermore, the formation of excimers in the solid state, often facilitated by inclusion complexes with cyclodextrins, can lead to longer fluorescence lifetimes and enhanced quantum yields. For example, the julolidine-fused anthracene derivative J-A emits green light with a quantum yield of 0.55 in toluene.

Structure-Property Relationships Governing Tunable Emission (Blue to Green Spectral Regions)

The emission color of anthracene derivatives can be effectively tuned across the blue to green spectral regions by strategically modifying their molecular structures. This tunability arises from the influence of substituents on the electronic structure, particularly the HOMO-LUMO energy gap and the nature of the excited states.

For example, the fusion of electron-donating groups, such as julolidine, to the anthracene core can lead to red-shifted absorption and emission, shifting the emission towards the green region (e.g., 518 nm) with a high quantum yield. Similarly, incorporating electron-withdrawing groups, like an aldehyde, can expand conjugation and lower the HOMO-LUMO gap, resulting in larger Stokes shifts and potentially influencing emission color. The nature of substituents at the 9 and 10 positions is particularly critical. For instance, phenyl and thiophene substituents can alter fluorescence quantum yields, with thiophene derivatives sometimes showing decreased quantum yields but emission tails extending further into the red. Derivatives with electron-withdrawing perfluorobenzyl groups have shown enhanced fluorescence quantum yields and red-shifted emission, contributing to deep blue fluorescence. The presence of donor-acceptor (D-A) moieties can lead to charge-transfer (CT) states, which, depending on solvent polarity and rigidity, can result in solvatofluorochromism and large Stokes shifts. Some anthracene derivatives exhibit emission in the blue to bluish-green region.

Mechanoluminescence Phenomena in Anthracene Derivatives

Mechanoluminescence (ML), including triboluminescence (TL) and piezoluminescence, refers to the emission of light from a material upon mechanical stress. Anthracene derivatives have been investigated for their mechanoluminescent properties, with some exhibiting bright blue or green ML. The phenomenon is often linked to the mechanical deformation or fracture of crystals, leading to the generation of charged fragments and subsequent electronic discharges that excite molecules.

Research has shown that the mechanoluminescent properties of anthracene derivatives are sensitive to structural modifications and crystal packing. For instance, introducing specific substituents can adjust the packing modes and intermolecular interactions, which are considered crucial factors for ML activity. BN, a simple anthracene derivative with a boric acid ester, exhibited bright blue ML, while the derivative BO (substituted with a nitrobenzene group) showed green weak ML, and others (BE and BB) displayed no ML. The mechanism often involves the disruption of π-π stacking, which can enhance ML efficiency. Furthermore, p-extended anthracene adducts can exhibit higher luminescent quantum yields compared to regular anthracene, making them suitable mechanophores to detect ultrasonic stimulation. The ability to tune ML color and intensity through molecular design makes these compounds promising for applications such as damage sensors.

Compound List

Anthracene (ANTH)

9-(4-phenyl)anthracene (1)

9-(4-phenylethynyl)-anthracene (2)

9,10-bis(phenylethynyl)anthracene (3)

9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene

4-(10-phenylanthracene-9-yl)pyridine

4-(10-phenylanthracene-9-yl)benzonitrile

Julolidine-fused anthracene derivative (J-A)

DBMA

DAA

9-anthracenecarboxylic acid

Esters of 9-anthracenecarboxylic acid

9,10-bis(perfluorobenzyl)anthracene (9,10-ANTH(BnF)2)

9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes (DPPPEAs)

9AnGlyEt

9AnB

9AnPh

BN (anthracene and boric acid ester)

BO (BN with nitrobenzene group)

BE (BN with formyl unit)

BB (BN with diphenylamine unit)

Anthracene-maleimide mechanophore

Dimeric anthracene derivatives

1,2-dioxetane moiety-containing compounds

Coumarin derivatives

2,6-DPA

1,4-anthracene dicarboxylic acid (1,4-ADCA)

2,6-anthracene dicarboxylic acid (2,6-ADCA)

9,10-anthracene dicarboxylic acid (9,10-ADCA)

AVZ (Anthracene-derived luminogen)

9,10-bis(phenylethynyl)anthracene (BPEA)

9,10-ANTH(X)2 (where X is F, CF3, C6F5, C8F17)

9,10-ANTH(Ph)2

9,10-ANTH(F)2

9,10-ANTH(CF3)2

9,10-ANTH(C6F5)2

9,10-ANTH(C8F17)2

9,10-diarylanthracenes

14H-bisbenzothieno[3,2-b:2',3'-h]carbazole derivatives

Anthracene-9-aldehyde

4-hydroxy benzoic acid hydrazide

Theoretical and Computational Chemistry Approaches in Anthracene Research

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of anthracene-based molecules. acs.org By solving the Kohn-Sham equations, DFT allows for the accurate calculation of ground-state electronic properties, offering a balance between reliability and computational cost. acs.orgmdpi.com The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com For instance, the B3LYP hybrid functional with a 6-31G(d,p) basis set is a common choice for studying anthracene (B1667546) derivatives. acs.orge-asct.orgresearchgate.net

HOMO-LUMO Energy Gap Analysis

A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is crucial in determining the electronic and optical properties of a molecule, including its potential for use in optoelectronic devices. researchgate.netacs.org

Modifications to the anthracene core can significantly tune the HOMO and LUMO energy levels. nih.gov For example, introducing electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) at the 9,10-positions of the anthracene core can lower the LUMO energy levels. nih.gov Specifically, introducing -CN groups has been shown to be more effective than -CF3 in decreasing the LUMO energy levels by 0.45-0.55 eV. nih.gov Halogenation with fluorine, chlorine, and bromine also alters the HOMO-LUMO gap, with bromine causing a notable decrease. researchgate.net

The HOMO-LUMO gap can be influenced by the size of aryl substituents. rsc.org Increasing the size of these substituents can improve the electron and hole injection capabilities. rsc.org Theoretical studies on dihydropyrazine-annulated linear polyacenes have shown that this modification enhances the aromaticity of the anthracene core and allows for the modulation of the HOMO-LUMO energy gap. rsc.org

Interactive Table: HOMO-LUMO Gaps of Selected Anthracene Derivatives

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Anthracene | B3LYP/6-31G(d) | - | - | - | researchgate.net |

| Anthracene-Br | B3LYP/6-31G(d,p) | -5.6988 | -2.1504 | 3.5484 | researchgate.net |

| ATFP-Ph | B3LYP/6-31G(d,p) | - | - | - | e-asct.org |

| ATFP-BiPh | B3LYP/6-31G(d,p) | - | - | - | e-asct.org |

| ATFP-Naph | B3LYP/6-31G(d,p) | - | - | - | e-asct.org |

Molecular Orbital Characterization

DFT calculations provide detailed information about the spatial distribution of molecular orbitals (MOs), which is essential for understanding charge transfer and electronic transitions. researchgate.netrsc.org In many anthracene derivatives, the HOMO is often distributed across the anthracene core and any donor moieties, while the LUMO is predominantly located on the anthracene unit or acceptor groups. rsc.org

For instance, in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, the HOMO is spread across both the anthracene and imidazole (B134444) units, whereas the LUMO is mainly on the anthracene part. rsc.org This distribution suggests that photoexcitation leads to an intramolecular charge transfer (ICT) from the imidazole to the anthracene. rsc.org Similarly, in anthracene derivatives with aryl substituents, the nature and position of these groups can influence the delocalization of the frontier orbitals. rsc.org The analysis of MOs is also crucial for understanding the adsorption of anthracene derivatives on metal surfaces, where the hybridization of molecular orbitals with the substrate's electronic states can be traced. aip.org

Computational Screening and Molecular Design for Optoelectronic Materials

DFT calculations are instrumental in the computational screening and design of new anthracene-based materials for optoelectronic applications. acs.org By systematically modifying the molecular structure and calculating the resulting electronic properties, researchers can identify promising candidates before engaging in time-consuming synthesis. researchgate.net

This approach has been used to design anthracene derivatives with improved charge transport properties. For example, studies have shown that introducing specific substituents can enhance either electron or hole mobility. nih.gov Computational screening of anthracene-based semiconductors has been performed to identify molecules with desirable characteristics for use in OLEDs. acs.org The reorganization energy, which is a measure of the geometric relaxation upon charge transfer, is another critical parameter calculated using DFT to estimate charge transport rates. acs.orge-asct.org Lower reorganization energies are generally desirable for efficient charge transport. e-asct.org

Modeling Excited States and Photophysical Processes

Understanding the behavior of molecules in their excited states is fundamental to designing materials for applications that involve light absorption and emission. umk.pl Computational methods are essential for modeling these complex processes.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption and emission spectra of molecules. acs.orgmdpi.com It allows for the calculation of excited state energies and oscillator strengths, which determine the intensity and position of spectral bands. mdpi.com

TD-DFT has been successfully applied to study the photophysical properties of various anthracene derivatives. researchgate.netrsc.org For example, it has been used to simulate the absorption spectra of anthracene-based dyes for dye-sensitized solar cells, revealing how different auxiliary electron donors affect their optical properties. researchgate.net In studies of flexible quadrupolar D–π–D anthracene derivatives, TD-DFT calculations predicted a structural rearrangement in the lowest excited singlet state, helping to explain the observed dual emission. rsc.org The accuracy of TD-DFT can be dependent on the choice of functional, with range-separated functionals often providing better descriptions of charge-transfer states. acs.orgresearchgate.net

Multi-Spin Excited States and Intramolecular Exchange Coupling Interactions

The study of multi-spin excited states is particularly relevant for applications in spintronics and quantum information processing. rsc.orgresearchgate.net In systems where an anthracene unit is linked to a radical, photoexcitation can lead to the formation of excited states with multiple unpaired electrons. rsc.org

DFT-based molecular orbital calculations are used to investigate the intramolecular exchange coupling (J) between the photogenerated triplet state of the anthracene and the doublet state of the radical. rsc.orgresearchgate.net This exchange interaction is dependent on the π-conjugation network, the type of radical, and the molecular structure of the linker connecting the two moieties. rsc.org For instance, a decrease in the dihedral angle between the anthracene and a phenyl linker in the photo-excited state can lead to a larger exchange coupling. rsc.org The magnitude of this coupling typically decreases exponentially with the length of the π-linker. rsc.org These theoretical investigations are crucial for understanding and controlling the spin dynamics in such systems, which can be probed experimentally using techniques like time-resolved electron paramagnetic resonance (EPR) spectroscopy. acs.orgoup.com

Reorganization Energy and Charge Transport Calculations

The efficiency of charge transport in organic semiconductor materials is fundamentally linked to the reorganization energy (λ). This energy corresponds to the sum of the geometric relaxation energies when a molecule transitions between its neutral and charged states. A lower reorganization energy generally facilitates faster charge transfer. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these values for both hole (λh) and electron (λe) transport.

Theoretical studies on anthracene-based materials have shown that chemical modifications to the anthracene core can significantly influence reorganization energies. For instance, in a study of newly designed anthracene core-based hole-transporting materials, the reorganization energies were calculated to evaluate their potential for high performance. The reference molecule, an experimentally synthesized anthracene derivative, was compared against several new designs (AS1–AS7). The results demonstrated that specific end-capped modifications could lower the reorganization energies, thereby enhancing charge transport capabilities. acs.org

Another study focused on anthracene derivatives with aryl substituents at the 2,6-positions. The investigation employed multi-scale simulations, including DFT and a full quantum nuclear tunneling model, to explore charge transport characteristics. rsc.org It was found that the rigid structure of some derivatives leads to smaller reorganization energies, which is favorable for charge transport. For example, the reorganization energy for a compound designated as 2A was calculated to be 108 meV, which is approximately 40 meV smaller than that of a related compound, FlAnt. shuaigroup.net This difference in reorganization energy contributes to variations in charge mobility. shuaigroup.net

The choice of anchor groups for connecting anthracene molecules to electrodes in molecular junctions also plays a critical role in charge transport. DFT calculations combined with the non-equilibrium Green's function (NEGF) formalism have been used to investigate these effects. researchgate.net The results indicate that the conductance of an anthracene molecular junction can be significantly modulated by the anchoring group, with amine anchors showing high conductance. researchgate.net

The following table summarizes reorganization energy data for selected anthracene derivatives from computational studies.

| Compound/System | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Computational Method |

| Reference (PEH-16 derivative) | 0.288 | 0.297 | DFT/B3LYP/6-31G(d,p) |

| AS1 | 0.231 | 0.224 | DFT/B3LYP/6-31G(d,p) |

| AS2 | 0.178 | 0.217 | DFT/B3LYP/6-31G(d,p) |

| AS3 | 0.198 | 0.201 | DFT/B3LYP/6-31G(d,p) |

| AS4 | 0.199 | 0.211 | DFT/B3LYP/6-31G(d,p) |

| AS5 | 0.165 | 0.209 | DFT/B3LYP/6-31G(d,p) |

| AS6 | 0.176 | 0.198 | DFT/B3LYP/6-31G(d,p) |

| AS7 | 0.203 | 0.213 | DFT/B3LYP/6-31G(d,p) |

| 2A | 0.108 | - | - |

| FlAnt | ~0.148 | - | - |

Data for Reference and AS1-AS7 sourced from acs.org. Data for 2A and FlAnt sourced from shuaigroup.net.

Conformational Analysis and Intermolecular Interactions (e.g., π-π stacking)

The solid-state packing and intermolecular interactions of anthracene derivatives are paramount to their performance in electronic devices. Conformational analysis and the study of non-covalent interactions, such as π-π stacking and C-H···π interactions, are routinely performed using computational methods. These analyses provide insight into the structure-property relationships that govern charge mobility and emission characteristics.

The planar structure of the anthracene core facilitates effective π-π stacking interactions. frontiersin.org However, the substitution pattern on the anthracene ring can dramatically alter the molecular packing. For instance, derivatives functionalized at the 9,10-positions often exhibit different packing motifs compared to those substituted at the 2,6-positions. mdpi.com While 2,6-functionalized derivatives tend to form herringbone stacks, 9,10-substitution can lead to a more overlapped lamellar structure, which is advantageous for charge transport. mdpi.com

Computational studies on 9,10-anthracene derivatives have revealed that steric interactions between substituents and the anthracene core can lead to significant twisting of the aryl substituents. mdpi.com This twisting influences the self-assembly and packing arrangements, which are often dominated by C-H···π interactions. mdpi.com The distances of these intermolecular contacts are critical; shorter distances between π-systems generally correlate with higher charge mobility. mdpi.com

In some cases, specific molecular designs are employed to intentionally hinder strong π-π stacking. This can be desirable to prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state. mdpi.comresearchgate.net For example, introducing bulky groups or creating a T-shaped dimeric conformation can prevent the typical face-to-face stacking, leading to enhanced emission in the solid state. mdpi.comnih.gov A study on a flexible bis(9-anthryldiamine) ligand showed that the formation of a novel "T-shaped" excimer was responsible for a green luminescence, a conformation confirmed by single-crystal X-ray analysis and supported by spectroscopic studies. nih.gov

The table below presents intermolecular interaction data for several anthracene derivatives as determined by computational and crystallographic studies.

| Anthracene Derivative | Interaction Type | Interaction Distance (Å) | Significance |

| 1c | π-contact (intrastack) | 3.72 | Slipped π-stacks parallel to the b-axis. mdpi.com |

| 2a | π-contact (intrastack) | 3.63 | Staggered rows of stacked anthracene cores. mdpi.com |

| 2c | π-contact (intrastack) | 3.71 | Staggered rows of stacked anthracene cores. mdpi.com |

| 2d | π-contact (intrastack) | 3.54 | Staggered rows of stacked anthracene cores. mdpi.com |

| 2,6-DPA | Intermolecular distance | 2.84–2.86 | Strong π–π interactions contributing to high charge mobility. mdpi.com |

| Cryptand-anthracene complex | Stacking distance | 3.08 and 3.15 | Stacking between anthracene and the caps (B75204) of the cryptand. beilstein-journals.org |

Data sourced from references mdpi.combeilstein-journals.org.

Applications of Anthracene Based Materials in Advanced Functional Devices

Organic Electronics and Optoelectronics

The planar and highly conjugated structure of anthracene (B1667546) provides strong intermolecular interactions and favorable energy levels, making it a valuable building block for active layers in various organic electronic and optoelectronic devices. researchgate.netrsc.org

Anthracene derivatives are extensively utilized as emissive materials in OLEDs, particularly for generating blue and green light. researchgate.netgoogle.comrsc.org Their inherent high fluorescence quantum yields and tunable emission wavelengths through chemical modification make them ideal candidates for this application. mdpi.com Anthracene's core structure is well-suited for creating efficient blue-emitting materials, which are crucial for full-color displays and white lighting applications. researchgate.netrsc.orgmdpi.com

Researchers have developed numerous anthracene derivatives to enhance the performance of OLEDs. For instance, novel bipolar anthracene-based compounds have been synthesized that exhibit efficient deep-blue emissions in neat films and possess bipolar carrier transport abilities. rsc.org One such non-doped OLED based on an anthracene derivative provided bright deep-blue light with Commission Internationale de L'Eclairage (CIE) coordinates of (0.14, 0.18) and a high external quantum efficiency (ηext) of 4.9%. rsc.org Doped systems have also shown excellent performance, with one device radiating blue light with CIE coordinates of (0.15, 0.08) and a ηext of 4.8%. rsc.org

The design of anthracene-based emitters often involves incorporating bulky substituents to prevent π-π stacking, which can lead to emission quenching. researchgate.net This molecular engineering approach helps to maintain high emission efficiency in the solid state. Furthermore, the introduction of electron-donating and electron-withdrawing groups can modulate the electronic properties and enhance the electroluminescence performance. researchgate.net Triplet-triplet annihilation (TTA) is a key mechanism in fluorescent OLEDs that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby increasing the internal quantum efficiency. bohrium.comresearchgate.net Anthracene derivatives have been specifically designed to facilitate efficient TTA, leading to the development of highly efficient deep-blue fluorescent OLEDs. bohrium.comresearchgate.net

A new anthracene-based twisted oligomer, DiPAXA, has been presented as an efficient and deep-blue emitter material. cnr.it Additionally, doubly bridged anthracenes have been shown to allow for deep blue electroluminescence, highlighting the importance of the functional groups used for macrocyclization. nih.gov

| Compound/Device Type | Emission Color | CIE Coordinates (x, y) | External Quantum Efficiency (ηext) | Reference |

| TPA-TAn-DMAC (non-doped) | Deep-Blue | (0.14, 0.18) | 4.9% | rsc.org |

| Cz-TAn-DMAC (doped) | Blue | (0.15, 0.08) | 4.8% | rsc.org |

| mCzAnBzt (non-doped) | Deep-Blue | (0.15, 0.07) | 7.95% | rsc.org |

| 2-NaAn-1-PNa (doped) | Real Blue | (0.133, 0.141) | 8.3% | mdpi.com |

Anthracene and its derivatives serve as active semiconductor materials in Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org The planar structure of anthracene promotes strong intermolecular interactions, which are crucial for efficient charge transport. researchgate.netrsc.org Furthermore, its appropriate energy levels contribute to high air stability. researchgate.netrsc.org

While pristine anthracene exhibits a modest charge mobility of 0.02 cm²/(V·s) in single-crystal OFETs at low temperatures, chemical modifications have led to significant improvements. acs.org The derivatization of the anthracene backbone can enhance charge carrier mobility and optimize optoelectronic properties, stability, and solubility. researchgate.net For example, an OFET fabricated with vacuum-evaporated anthracene as the active layer and spin-coated epoxy resin as the insulator showed a mobility of 5.76×10⁻² cm²/(V·s). xml-journal.net

Researchers have synthesized and characterized various anthracene derivatives for solution-processable OFETs. One such derivative demonstrated a maximum field-effect mobility of 3.74 x 10⁻⁴ cm² V⁻¹ s⁻¹ with a high current on/off ratio of 5.05 x 10⁴. nih.gov The arrangement of the molecules in the thin film significantly impacts the effective hopping and thus the charge mobility. nih.gov

Novel conjugates combining anthracene with other aromatic units, such as acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), have been developed to create high-performance p-type semiconductors for OFETs. rsc.org These dyad and triad (B1167595) molecules exhibit typical p-type transport properties, with mobilities ranging from 0.22 cm² V⁻¹ s⁻¹ to a high of 1.20 cm² V⁻¹ s⁻¹. rsc.org

| Anthracene-Based Material | Device Type | Mobility (cm²/(V·s)) | On/Off Ratio | Reference |

| Anthracene (pristine) | SC-OFET (low temp) | 0.02 | - | acs.org |

| Anthracene (vacuum evaporated) | Inverted Staggered OFET | 5.76 x 10⁻² | - | xml-journal.net |

| Anthracene Derivative | Solution-Processed OFET | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | nih.gov |

| An-BTBT-An | Polycrystalline OFET | 1.20 | - | rsc.org |

| BTBT-An-BTBT | Polycrystalline OFET | 0.22 | - | rsc.org |

Anthracene derivatives are promising materials for the active layer in organic photovoltaic (OPV) cells due to their strong light absorption and good charge transport properties. jmaterenvironsci.commdpi.com The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical synthesis is crucial for optimizing the performance of solar cells. jmaterenvironsci.comresearchgate.net

Solution-processed small-molecule bulk heterojunction (BHJ) solar cells have been fabricated using anthracene derivatives as electron donors and fullerene derivatives like rsc.orgrsc.org-phenyl-C₆₁-butyric acid methyl ester (PCBM) as electron acceptors. nih.gov For instance, a BHJ solar cell utilizing a TIPSAntBT:PCBM blend achieved a power conversion efficiency (PCE) of up to 1.4%. nih.gov These anthracene derivatives have the advantage of not being susceptible to Diels-Alder reactions with PCBM, which can be an issue with other acenes. nih.gov

In another study, an anthracene-substituted fullerene derivative, AC₆₁BM, was used as an electron acceptor in P3HT-based OPVs. However, the device showed a lower PCE of 1.14% compared to the standard PC₆₁BM (3.80%). acs.org This highlights the importance of molecular design in achieving efficient charge separation and transport.

Theoretical studies using quantum chemical investigations have been performed to explore the electronic and optical properties of various anthracene-based compounds for solar cell applications. jmaterenvironsci.comresearchgate.net These studies help in understanding the structure-property relationships and provide guidelines for designing new materials with improved photovoltaic performance. jmaterenvironsci.com Linear (A–D)₂Ar-type small molecules, where anthracene acts as a π-bridge, have been synthesized and shown to achieve PCEs of 1.72% and 1.36% in BHJ solar cells without any solvent additives. researchgate.net

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |

| TIPSAntBT | PCBM | 1.4% | nih.gov |

| P3HT | AC₆₁BM | 1.14% | acs.org |

| (DTBT‐TPA)₂An | - | 1.72% | researchgate.net |

| (DPP‐TPA)₂An | - | 1.36% | researchgate.net |

Polymeric Materials and Supramolecular Assemblies

The unique photochemical behavior of anthracene, particularly its ability to undergo reversible dimerization, makes it a valuable component in the design of dynamic and responsive polymeric materials and supramolecular assemblies.

Anthracene groups can undergo a [4+4] photodimerization reaction when irradiated with UV light (typically >300 nm), forming a non-fluorescent dimer. rsc.orgresearchgate.netrsc.org This cycloaddition reaction is reversible, and the dimer can dissociate back to the original anthracene monomers upon exposure to UV light of a shorter wavelength (<300 nm) or through heating. researchgate.netrsc.org This reversible covalent bond formation has been widely exploited in polymer science to create materials with tunable properties. vub.be

This process allows for the formation of crosslinked polymer networks through photodimerization of anthracene-functionalized monomers. vub.be The resulting network can be broken down by thermal dissociation of the photodimers, offering a route to self-healing materials and recyclable thermosets. vub.beoup.com For example, anthracene-tailored polyurethane prepolymers can be crosslinked via UV irradiation, and the resulting material exhibits mechanoluminescence, where mechanical stress induces the cleavage of the dimer, leading to the emission of blue fluorescence from the regenerated monomers. rsc.org

The rate and efficiency of the dimerization and dissociation can be influenced by the substituents on the anthracene ring. rsc.org This allows for the creation of self-healing polymer networks with user-defined thermal and photochemical responsiveness. vub.be The photodimerization can be monitored by techniques such as UV-vis and FTIR spectroscopy. vub.beresearchgate.net Thiol-ene chemistry has also been used to create networks containing anthracene dimers, which can be reversed by heating the material above 170 °C. acs.org

The reversible photochemical dimerization of anthracene provides a mechanism for creating molecular switches that can be controlled by light. mdpi.comaip.org The two forms, the anthracene monomer and its dimer, possess distinct physical and chemical properties, such as different absorption and emission spectra, and different electronic transport characteristics. aip.org This allows for the design of optical, electronic, or magnetic switches that can be incorporated into various materials like mesophases, polymers, films, or crystals. mdpi.com

An anthracene-based optical molecular switch has been investigated where the molecule can be converted between the monomer and dimer forms upon photoexcitation. aip.org These two forms are stable over a wide temperature range and exhibit remarkably different transmission spectra, making them good candidates for light-driven molecular switches in molecular circuits. aip.org

The reversible photodimerization can also be used to modulate the properties of more complex systems. For instance, a lanthanide-based single-molecule magnet incorporating a photo-active anthracene component demonstrated reversible and synergistic switching of its luminescence, magnetic, and dielectric properties upon photo-induced dimerization of the anthracene groups. rsc.org In polymer films, electrochemical fluorescence switching has been achieved by modulating the redox state of an anthracene polymer and an electroactive quencher. researchgate.net Cyclophane host molecules containing photosensitive anthracene groups are also being studied as potential photo-driven on-off switches for complexing with guest molecules. researchwithrutgers.com

Anthracene-Containing Polymers for High-End Applications

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, has a significant history in polymer science due to its unique photophysical and photochemical properties. researchgate.net The incorporation of anthracene moieties into polymer structures has led to the development of advanced materials with applications in organic electronics, optical technologies, and data storage. researchgate.netnbinno.com The desirable characteristics of anthracene-containing polymers stem from their tunable luminescence, efficient energy and charge transfer, and unique photo- and thermoreversible dimerization capabilities. researchgate.net

Organic Electronics:

In the field of organic electronics, anthracene-based polymers are valued for their high charge carrier stability and mobility. researchgate.net These properties are crucial for their use in various devices:

Organic Field-Effect Transistors (OFETs): Anthracene-based semiconductors have attracted considerable interest for their use in OFETs due to their molecular planarity, stability in ambient conditions, and strong intermolecular interactions, which contribute to good device performance. nih.gov Chemical modification of the anthracene core, for instance at the 2,6-positions, can tune the frontier molecular orbitals and influence the electrochemical properties of the resulting polymers. nih.govresearchgate.net Such modifications can lead to a transition from p-type to n-type semiconducting behavior, expanding their applicability in electronic circuits. nih.gov

Organic Photovoltaics (OPVs): Anthracene-based conjugated polymers are utilized in the active layer of OPV devices. A soluble semi-conducting polymer incorporating alternating anthracene and fluorescein (B123965) moieties has been synthesized, demonstrating efficient fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET), which are beneficial for photovoltaic performance. bohrium.com Low band gap polymers have also been created using 2,6-linked anthracene, and their application in bulk heterojunction solar cells with PCBM as an acceptor has been explored. researchgate.net The architecture of side chains, such as alkoxyl groups, can impact the power conversion efficiency of these solar cells. kaust.edu.sadntb.gov.ua

Organic Light-Emitting Diodes (OLEDs): The inherent photoluminescence of anthracene derivatives makes them excellent candidates for emissive layers in OLEDs. nbinno.com Their extended pi-conjugation system facilitates efficient light emission, which is critical for display and lighting technologies. nbinno.com

A notable advancement in this area is the development of photocrosslinkable polymeric ionic liquids (PILs) based on the cycloaddition reaction of anthracene. rsc.org These materials can be converted from a liquid to a soft solid upon exposure to light, without significantly compromising their ionic conductivity. This allows for the creation of patterned micro-sized features and their use as dielectrics in thin-film transistors. rsc.org

Data Storage:

Anthracene-containing polyimides have shown potential for use in non-volatile resistive memory devices. rsc.org These polymers can exhibit bistable electrical switching behavior, acting as write-once-read-many-times (WORM) memory. The anthracene moiety functions as a hole-trapping site, and by forming a stable charge-transfer complex, the polymer can store information. rsc.org Furthermore, the unique photoswitching properties of anthracene when confined within a metal-organic framework (MOF) have been harnessed for reversible optical writing and data storage. This has potential applications in product authentication and secure communication. researchgate.net The concept of digital polymers (DPs), which store data at a molecular level, represents a frontier in data storage, and the diverse structures offered by synthetic polymers like those containing anthracene could lead to higher data density. illinois.edu

Other High-End Applications:

The reversible photodimerization of anthracene upon UV irradiation is another key feature exploited in advanced polymer systems. researchgate.netresearchgate.net This [4+4] cycloaddition reaction can be used to create reversibly crosslinkable polymer networks. researchgate.net Such materials have applications in self-healing systems, where the network can be broken and reformed through light and heat. researchgate.net Additionally, porous polymers synthesized from anthracene derivatives, such as 9,10-bis(methacryloyloxymethyl)anthracene, exhibit fluorescence and thermal stability, making them suitable as precursors for fluorescent sensors or for use in various adsorption techniques. mdpi.com

Below is an interactive data table summarizing the applications of anthracene-containing polymers.

| Application Area | Specific Use | Key Anthracene Property Utilized |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility and stability, tunable frontier molecular orbitals. |

| Organic Photovoltaics (OPVs) | Photoinduced electron transfer (PET), broad absorption spectra. | |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, efficient energy transfer. | |

| Polymeric Ionic Liquids (PILs) | Photocrosslinkable cycloaddition for tunable mechanical properties. | |

| Data Storage | Non-volatile Resistive Memory | Hole-trapping ability, formation of stable charge-transfer complexes. |

| Optical Data Storage | Reversible photoswitching of fluorescence. | |

| Advanced Materials | Self-Healing Polymers | Reversible [4+4] photodimerization. |

| Porous Polymers | Inherent fluorescence, thermal stability. |

Sensor Technologies Based on Anthracene Derivatives

The exceptional photoluminescence properties and chemical stability of the anthracene chromophore have made it a popular building block in the development of fluorescent chemosensors. rroij.com These sensors are designed to detect a wide range of chemical species, including metal ions, anions, and neutral molecules, often with high sensitivity and selectivity. The primary sensing mechanism for many anthracene-based sensors is photoinduced electron transfer (PET). rroij.com In a typical PET sensor, the fluorescence of the anthracene unit is "quenched" in its native state due to electron transfer from a linked receptor unit. Upon binding of the target analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence. rroij.com

Detection of Metal Ions:

Anthracene derivatives have been engineered to act as selective fluorescent sensors for various metal ions, which play crucial roles in biological and environmental systems.

Copper (Cu²⁺): Anthracene-based adenine (B156593) compounds have been synthesized and shown to exhibit an "ON-OFF" type signaling pattern specifically for Cu²⁺ ions. beilstein-journals.org The presence of copper quenches the fluorescence of the sensor, likely due to chelation-enhanced π-cation interactions and the paramagnetic nature of the Cu²⁺ ion. beilstein-journals.org

Iron (Fe³⁺) and Copper (Cu²⁺): Novel Schiff base derivatives incorporating anthracene have been developed as "turn-on" fluorescent sensors for Fe³⁺ and Cu²⁺ ions. rsc.org The sensing mechanism involves chelation-enhanced fluorescence (CHEF) through the formation of excimers. rsc.org

Mercury (Hg²⁺): Highly selective and sensitive "turn-on" fluorescent chemodosimeters for Hg²⁺ have been created from anthracene derivatives. These sensors show a significant enhancement in fluorescence intensity upon binding with mercury ions, with detection limits in the nanomolar range. acs.org

Zinc (Zn²⁺): An anthracene-based Schiff base has been reported as an aggregation-induced emission-enhancement (AIEE) active probe for the detection of Zn²⁺. mdpi.com Another fluorescent chemosensor based on anthracene has been developed for imaging Zn²⁺ in living cells. researchgate.net

Chromium (Cr³⁺): A simple Schiff base probe integrating an anthracene and a thiophene (B33073) moiety has been synthesized for the selective and sensitive "turn-on" detection of Cr³⁺ ions in aqueous media. nih.gov This sensor can differentiate between Cr³⁺ and Cr⁶⁺. nih.gov

Detection of Anions:

The recognition and sensing of anions are important due to their roles in biological processes and environmental pollution. Anthracene-based chemosensors have been designed to detect various anions:

A triply charged tripodal chemosensor based on anthracene has been shown to bind anions such as fluoride (B91410), chloride, bromide, sulfate (B86663), and nitrate, resulting in an enhancement of fluorescence intensity. nih.govresearchgate.net

Charge-neutral anthracene sensors with a thiourea (B124793) moiety as the receptor can selectively detect acetate (B1210297), dihydrogen phosphate, and fluoride anions through fluorescence quenching via a PET mechanism. rsc.org

An anthracene-appended ortho-aminomethylphenylboronic acid has been studied for its interaction with numerous organic and inorganic anions. rsc.org It exhibits a "turn-off" fluorescence response for carboxylate, phosphate, and sulfate anions due to an enhanced PET process. rsc.org